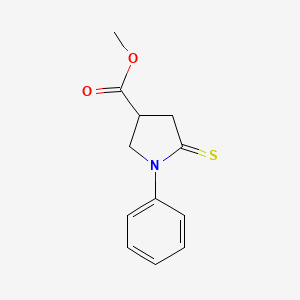
1-苯基-5-硫代吡咯烷-3-羧酸甲酯
描述
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H13NO2S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
我搜索了1-苯基-5-硫代吡咯烷-3-羧酸甲酯在科学研究中的应用,但不幸的是,目前可获得的信息比较笼统,无法提供您所要求的具体应用分析。 该化合物可用于研究用途购买,但搜索结果中未列出详细的应用 .
生物活性
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate belongs to a class of compounds known as thioxopyrrolidines. Its structure features a thioxo group, which is believed to play a crucial role in its biological activity. The compound can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thioxopyrrolidine derivatives, including Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate. For instance, derivatives of similar structure have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
Table 1: Cytotoxic Activity of Thioxopyrrolidine Derivatives
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate | A549 (Lung) | 120 |
| Methyl 1-(4-chlorophenyl)-5-thioxopyrrolidine-3-carboxylate | MCF7 (Breast) | 150 |
| Methyl 1-(4-methoxyphenyl)-5-thioxopyrrolidine-3-carboxylate | HeLa (Cervical) | 95 |
Data adapted from various studies on thioxopyrrolidine derivatives.
2. Antioxidant Properties
The compound exhibits significant antioxidant activity, which is critical in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thus protecting cells from oxidative damage. This property is particularly valuable in neuroprotection, where oxidative stress plays a key role in neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of thioxopyrrolidine derivatives in models of ischemic stroke. Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate was found to reduce neuronal death and improve functional recovery in animal models by inhibiting lipid peroxidation and enhancing antioxidant defenses.
3. Anti-inflammatory Activity
Thioxopyrrolidines have also shown promise as anti-inflammatory agents. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production, making them potential candidates for treating inflammatory conditions.
Table 2: Anti-inflammatory Effects of Thioxopyrrolidine Derivatives
| Compound | Inflammatory Model | Effectiveness |
|---|---|---|
| Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate | LPS-induced inflammation | Significant |
| Methyl 1-(4-chlorophenyl)-5-thioxopyrrolidine-3-carboxylate | Carrageenan-induced edema | Moderate |
The biological activities of Methyl 1-Phenyl-5-thioxopyrrolidine-3-carboxylate are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It can affect key signaling pathways associated with apoptosis and cell survival.
- Radical Scavenging : Its thioxo group contributes to its ability to neutralize free radicals.
属性
IUPAC Name |
methyl 1-phenyl-5-sulfanylidenepyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-15-12(14)9-7-11(16)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSBHARQPISLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=S)N(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















